molecular formula C13H13F3N2O2 B15061238 5-Oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide

5-Oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide

Cat. No.: B15061238
M. Wt: 286.25 g/mol
InChI Key: PHPONXFGCORPFB-UHFFFAOYSA-N
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Description

5-Oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide (CAS Number: 1803572-06-6) is a synthetic organic compound with a molecular formula of C13H13F3N2O2 and a molecular weight of 286.25 g/mol . This chemical belongs to the pyrrolidine carboxamide class, characterized by a five-membered lactam (5-oxo-pyrrolidine) core that is N-alkylated with a 2-(trifluoromethyl)benzyl group and bears a carboxamide functional group at the 3-position. The presence of the trifluoromethyl (CF3) group is a critical structural feature, as this moiety is widely incorporated into bioactive molecules and approved pharmaceuticals to enhance properties such as metabolic stability, membrane permeability, and binding affinity through its strong electron-withdrawing nature and high lipophilicity . Researchers investigate this compound and its analogs as valuable chemical intermediates or potential pharmacophores in medicinal chemistry programs, particularly in the development of enzyme inhibitors and receptor ligands . The compound is provided for Research Use Only. It is strictly intended for laboratory research and chemical synthesis and is not approved for diagnostic, therapeutic, veterinary, or household use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Properties

Molecular Formula

C13H13F3N2O2

Molecular Weight

286.25 g/mol

IUPAC Name

5-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C13H13F3N2O2/c14-13(15,16)10-4-2-1-3-8(10)6-18-7-9(12(17)20)5-11(18)19/h1-4,9H,5-7H2,(H2,17,20)

InChI Key

PHPONXFGCORPFB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2C(F)(F)F)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Amidation: The carboxamide group is introduced through amidation reactions, often using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The trifluoromethyl group can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for designing biologically active molecules with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-Oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins, while the pyrrolidine ring provides structural stability. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrrolidine Derivatives

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9)
  • Key Differences :
    • Replaces the trifluoromethylbenzyl group with a methyl substituent at the 1-position.
    • Substitutes the carboxamide with a carboxylic acid at the 3-position.
  • Implications :
    • The carboxylic acid group increases hydrophilicity, reducing lipid bilayer penetration compared to the carboxamide .
    • Absence of the trifluoromethyl group likely diminishes metabolic stability and electron-withdrawing effects critical for binding affinity.
5-Chloro-N-(2,4-Difluorophenyl)-6-oxo-1-[[3-(Trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide (CAS 338977-82-5)
  • Key Differences :
    • Features a pyridine ring (aromatic six-membered) instead of a pyrrolidine.
    • Includes chlorine and 2,4-difluorophenyl substituents.
  • Chlorine and fluorine substituents may enhance electronic effects and halogen bonding, improving potency but possibly increasing synthetic complexity.

Complex Derivatives from Patent Literature (EP 4374877 A2)

Diazaspiro[4.5]dec-9-ene Derivatives
  • Example Compound: 7-[[2,3-Difluoro-4-[2-[2-[[(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanoyl]amino]ethoxy]ethoxy]phenyl]methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide
  • Key Differences: Incorporates a spirocyclic diazaspiro[4.5]dec-9-ene core. Multiple substituents: trifluoromethylpyrimidinyl, polyhydroxyhexanoyl, and polyethylene glycol-like chains.
  • Extended substituents (e.g., polyethylene glycol chains) may enhance solubility and pharmacokinetics, contrasting with the simpler pyrrolidine derivative.

Structural and Functional Group Analysis

Table 1: Comparative Overview
Compound Name Core Structure Key Substituents Functional Groups Notable Features
5-Oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide Pyrrolidine 2-Trifluoromethylbenzyl (1-position) Carboxamide (3-position) Balance of flexibility, metabolic stability, and synthetic accessibility
1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9) Pyrrolidine Methyl (1-position) Carboxylic acid (3-position) Higher hydrophilicity, reduced membrane permeability
5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide (CAS 338977-82-5) Pyridine 3-Trifluoromethylbenzyl (1-position), Chlorine (5-position), 2,4-Difluorophenyl Carboxamide (3-position) Aromatic rigidity, halogen bonding potential
Diazaspiro[4.5]dec-9-ene Derivatives (EP 4374877 A2) Diazaspiro[4.5]dec-9-ene Trifluoromethylpyrimidinyl, Polyhydroxyhexanoyl Carboxamide, Hydroxy High complexity, improved solubility, target-specific design

Research Findings and Implications

Role of the Trifluoromethyl Group

  • The trifluoromethyl group in the target compound and analogs (e.g., CAS 338977-82-5) is associated with:
    • Enhanced lipophilicity (logP improvement).
    • Resistance to oxidative metabolism due to strong C–F bonds .

Carboxamide vs. Carboxylic Acid

  • The carboxamide group in the target compound facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors), whereas the carboxylic acid in CAS 42346-68-9 may limit bioavailability due to ionization at physiological pH .

Ring System Flexibility

    Biological Activity

    5-Oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide, with the CAS number 1803572-06-6, is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores the compound's biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

    The molecular formula of 5-Oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide is C₁₃H₁₃F₃N₂O₂, with a molecular weight of 286.25 g/mol. The compound features a pyrrolidine ring substituted with a trifluoromethyl phenyl group, which is significant for its biological interactions.

    Anticancer Properties

    Recent studies have indicated that compounds structurally similar to 5-Oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide exhibit promising anticancer activity. For instance, the antiproliferative effects of related compounds were assessed against various cancer cell lines, revealing IC₅₀ values in the low micromolar range:

    CompoundCell LineIC₅₀ (µM)
    Compound ABxPC-3 (Pancreatic Cancer)0.051
    Compound APanc-1 (Pancreatic Cancer)0.066
    Compound AWI38 (Normal Fibroblast)0.36

    These findings suggest that compounds with similar structural motifs may also exhibit selective toxicity towards cancer cells while sparing normal cells, which is a crucial aspect of anticancer drug design .

    The mechanism by which these compounds exert their anticancer effects may involve DNA intercalation and disruption of cellular processes essential for tumor growth. The presence of fluorine atoms in the structure is believed to enhance the lipophilicity and bioavailability of the compound, potentially facilitating its interaction with biological targets .

    Pharmacokinetics

    Pharmacokinetic studies have shown that after oral administration, related compounds are metabolized effectively, yielding active metabolites that contribute to their therapeutic effects. For example, one study reported that a similar compound was absorbed intact in rats and metabolized to yield plasma concentrations of an anti-inflammatory agent over a 24-hour period .

    Case Studies and Research Findings

    Several case studies have highlighted the potential applications of 5-Oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide in cancer therapy:

    • Study on Pancreatic Cancer : In vitro studies demonstrated significant antiproliferative activity against pancreatic cancer cell lines (BxPC-3 and Panc-1), with IC₅₀ values indicating strong efficacy compared to normal cell lines .
    • Mechanistic Insights : Further investigations into the molecular interactions revealed that the compound's flat ring structure may enhance its ability to intercalate into DNA, thereby disrupting replication processes in cancer cells .

    Q & A

    Q. What are the key synthetic routes for 5-Oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide?

    Methodological Answer: The synthesis typically involves a multi-step process, including:

    • Amidation : Coupling pyrrolidine-3-carboxylic acid derivatives with appropriate amines using activating agents like EDCI/HOBt .
    • Alkylation : Introducing the 2-(trifluoromethyl)benzyl group via nucleophilic substitution or reductive amination, as seen in structurally analogous compounds .
    • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures purity (>95%) .

    Q. How is the structural identity of this compound confirmed?

    Methodological Answer:

    • Spectroscopy :
      • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., trifluoromethyl group at δ ~110-120 ppm for 19^{19}F coupling) .
      • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 313.326) .
    • X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated for related pyrrolidine carboxamides .

    Q. What analytical techniques assess purity and stability?

    Methodological Answer:

    • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) monitor purity (>95%) .
    • Thermogravimetric Analysis (TGA) : Evaluates thermal stability, with decomposition temperatures >200°C for similar compounds .
    • Karl Fischer Titration : Measures residual moisture, critical for hygroscopic intermediates .

    Advanced Questions

    Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?

    Methodological Answer:

    • 2D NMR Techniques : Use HSQC and HMBC to assign overlapping proton signals and verify through-space couplings (e.g., distinguishing pyrrolidine ring protons from aromatic substituents) .
    • Variable Temperature NMR : Resolves dynamic effects like rotameric equilibria in carboxamide groups .
    • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare with experimental data .

    Q. What strategies optimize yield in multi-step syntheses?

    Methodological Answer:

    • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3_3)4_4) enhance coupling efficiency for trifluoromethylphenyl intermediates .
    • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of hydrophobic intermediates .
    • Reaction Monitoring : In-situ IR spectroscopy tracks reaction progress (e.g., carbonyl stretching at ~1650 cm1^{-1}) .

    Q. How do structural modifications (e.g., fluorophenyl vs. trifluoromethylphenyl) impact biological activity?

    Methodological Answer:

    • SAR Studies : Compare IC50_{50} values in enzyme inhibition assays. For example, trifluoromethyl groups enhance metabolic stability and lipophilicity, as seen in related amides .
    • Docking Simulations : Molecular docking (AutoDock Vina) predicts binding affinity changes when substituents alter steric or electronic profiles .

    Q. How are data contradictions in biological assays addressed?

    Methodological Answer:

    • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives .
    • Control Experiments : Include known inhibitors (e.g., staurosporine for kinase assays) to confirm assay validity .
    • Meta-Analysis : Cross-reference with structurally similar compounds (e.g., pyridine-3-carboxamides) to identify trends in bioactivity .

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